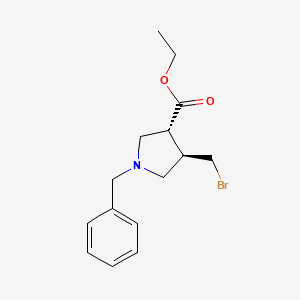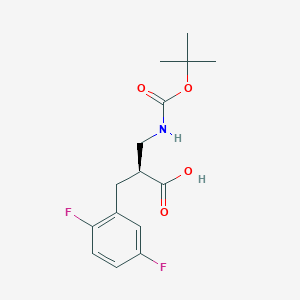![molecular formula C13H10BrF3N2 B15227324 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227324.png)
3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a bromine atom, a trifluoromethyl group, and a pyrrolo[1,2-b]pyrazole core, making it a unique and valuable molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclocondensation reaction of hydrazines with 1,3-diketones or β-ketoesters.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrazole core can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Trifluoromethylation: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates
Substitution: Amines, thiols, alkoxides
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used
Oxidation Products: Corresponding oxides
Reduction Products: Reduced derivatives
Aplicaciones Científicas De Investigación
3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: It can be used as a precursor for synthesizing agrochemicals with herbicidal and pesticidal properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool for studying biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-(3-(trifluoromethyl)phenyl)-1H-pyrazole
- 3-Bromo-2-(3-(trifluoromethyl)phenyl)-4H-pyrrolo[1,2-a]pyrazole
- 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]pyrazole
Uniqueness
3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H10BrF3N2 |
|---|---|
Peso molecular |
331.13 g/mol |
Nombre IUPAC |
3-bromo-2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H10BrF3N2/c14-11-10-5-2-6-19(10)18-12(11)8-3-1-4-9(7-8)13(15,16)17/h1,3-4,7H,2,5-6H2 |
Clave InChI |
NGORHFCFSZKJCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=NN2C1)C3=CC(=CC=C3)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15227271.png)





![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227301.png)


![(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B15227339.png)
